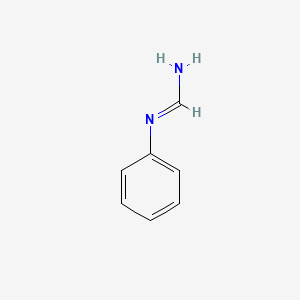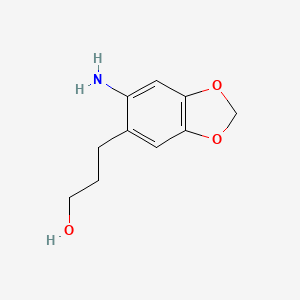
1,3-Benzodioxole-5-propanol, 6-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-5-propanol, 6-amino- is an organic compound that features a benzodioxole ring structure with an amino group at the 6-position and a propanol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-propanol, 6-amino- typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde in the presence of an acid catalyst.
Introduction of the Propanol Group: The propanol group can be introduced via a Grignard reaction, where a suitable Grignard reagent reacts with the benzodioxole derivative.
Amination: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the benzodioxole derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for 1,3-Benzodioxole-5-propanol, 6-amino- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-propanol, 6-amino- can undergo various types of chemical reactions, including:
Oxidation: The propanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of 1,3-Benzodioxole-5-propanal or 1,3-Benzodioxole-5-propanoic acid.
Reduction: Formation of 1,3-Benzodioxole-5-propanamine.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
1,3-Benzodioxole-5-propanol, 6-amino- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-propanol, 6-amino- involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor agonist, modulating biochemical pathways and cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-benzodioxole: Similar structure but lacks the propanol group.
1,3-Benzodioxole-5-propanal: Similar structure but has an aldehyde group instead of an amino group.
1,3-Benzodioxole-5-propanoic acid: Similar structure but has a carboxylic acid group instead of an amino group.
Uniqueness
1,3-Benzodioxole-5-propanol, 6-amino- is unique due to the presence of both an amino group and a propanol group on the benzodioxole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
189813-95-4 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-(6-amino-1,3-benzodioxol-5-yl)propan-1-ol |
InChI |
InChI=1S/C10H13NO3/c11-8-5-10-9(13-6-14-10)4-7(8)2-1-3-12/h4-5,12H,1-3,6,11H2 |
InChI Key |
CXAQTSLSWPNTTN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


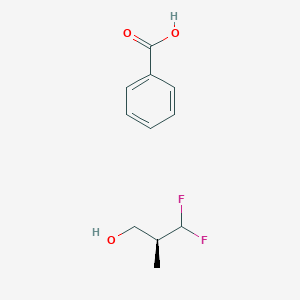

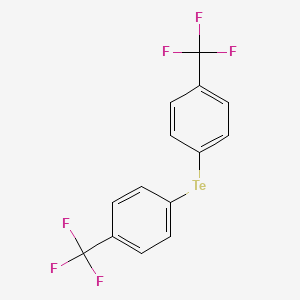
![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)
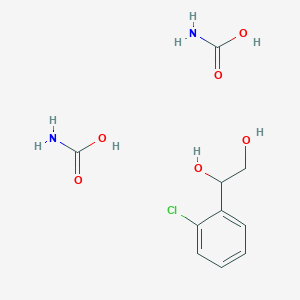
![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)
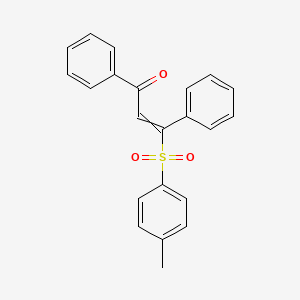
![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)
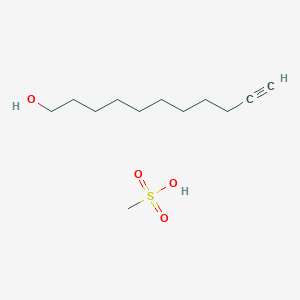
![lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane](/img/structure/B12557271.png)
![5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12557276.png)

![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)
